(R,S)-1-Azido-3-phenylbutane
Overview
Description
(R,S)-1-Azido-3-phenylbutane is an organic compound that belongs to the class of azides. Azides are known for their high reactivity, particularly in click chemistry and as precursors to amines. This compound features an azido group (-N₃) attached to the first carbon of a butane chain, with a phenyl group attached to the third carbon. The (R,S) notation indicates that the compound exists as a racemic mixture, containing both enantiomers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (R,S)-1-Azido-3-phenylbutane can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of (R,S)-1-chloro-3-phenylbutane with sodium azide (NaN₃) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance safety and efficiency. The use of automated systems allows for precise control of reaction conditions, minimizing the risk associated with handling azides.
Types of Reactions:
Reduction: this compound can undergo reduction reactions to form the corresponding amine, (R,S)-1-amino-3-phenylbutane. Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: The azido group can be replaced by other nucleophiles through substitution reactions. For example, treatment with triphenylphosphine (PPh₃) can lead to the formation of an iminophosphorane intermediate, which can further react to yield various products.
Cycloaddition: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles. This reaction is a cornerstone of click chemistry.
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with palladium catalyst.
Substitution: Triphenylphosphine (PPh₃), other nucleophiles.
Cycloaddition: Alkynes, copper(I) catalysts for click chemistry.
Major Products:
Reduction: (R,S)-1-Amino-3-phenylbutane.
Substitution: Various substituted products depending on the nucleophile.
Cycloaddition: Triazoles.
Scientific Research Applications
(R,S)-1-Azido-3-phenylbutane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of amines and triazoles.
Biology: Employed in bioconjugation techniques, such as labeling biomolecules with fluorescent tags through click chemistry.
Medicine: Potential precursor for pharmaceutical compounds, especially those containing amine functionalities.
Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (R,S)-1-Azido-3-phenylbutane depends on the specific reaction it undergoes. In reduction reactions, the azido group is converted to an amine through the transfer of electrons and protons. In cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with alkynes to form triazoles through a concerted mechanism.
Molecular Targets and Pathways:
Reduction: The azido group is reduced to an amine.
Cycloaddition: The azido group forms a triazole ring with an alkyne.
Comparison with Similar Compounds
(R,S)-1-Azido-3-phenylbutane can be compared with other azido compounds, such as:
1-Azido-2-phenylethane: Similar structure but with a shorter carbon chain.
1-Azido-4-phenylbutane: Similar structure but with the azido group on the fourth carbon.
1-Azido-3-phenylpropane: Similar structure but with one less carbon in the chain.
Uniqueness: this compound is unique due to its specific positioning of the azido and phenyl groups, which can influence its reactivity and the types of products formed in chemical reactions.
Properties
IUPAC Name |
[(2R)-4-azidobutan-2-yl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-9(7-8-12-13-11)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVCLJJYHOMPKMW-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN=[N+]=[N-])C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCN=[N+]=[N-])C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30938342 | |
Record name | (4-Azidobutan-2-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30938342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173216-43-8 | |
Record name | (R,S)-1-Azido-3-phenylbutane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173216438 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (4-Azidobutan-2-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30938342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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